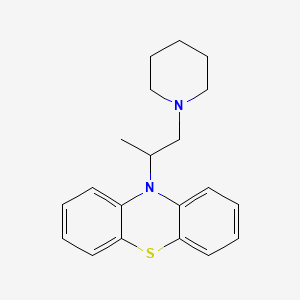
10-(3-Piperidino-2-propyl)phenothiazine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Piperidino-2-propyl)phenothiazine sodium salt is a phenothiazine derivative belonging to the piperidine group. Phenothiazines are a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties . This compound is particularly noted for its sedative and weak antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Piperidino-2-propyl)phenothiazine sodium salt typically involves the reaction of phenothiazine with a piperidine derivative. One common method involves the nucleophilic substitution reaction of phenothiazine with 3-(2-propyl)piperidine under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-(3-Piperidino-2-propyl)phenothiazine sodium salt undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is frequently used for reduction reactions.
Substitution: Sodium hydroxide in ethanol is often employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
10-(3-Piperidino-2-propyl)phenothiazine sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-(3-Piperidino-2-propyl)phenothiazine sodium salt involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as a central adrenergic blocker, reducing pathologic arousal and affective tension in psychotic patients . The compound also exhibits anticholinergic, adrenolytic, and metabolic effects, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Periciazine: Another phenothiazine derivative with similar sedative and antipsychotic properties.
Perphenazine: A piperazinyl phenothiazine with greater behavioral potency.
Chlorpromazine: A widely used phenothiazine with strong antipsychotic effects.
Uniqueness
10-(3-Piperidino-2-propyl)phenothiazine sodium salt is unique due to its specific piperidine substitution, which imparts distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of sedative and weak antipsychotic effects makes it particularly useful in managing residual hostility and impulsiveness in psychotic patients .
Properties
CAS No. |
73986-67-1 |
|---|---|
Molecular Formula |
C20H24N2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
10-(1-piperidin-1-ylpropan-2-yl)phenothiazine |
InChI |
InChI=1S/C20H24N2S/c1-16(15-21-13-7-2-8-14-21)22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
InChI Key |
KAIHSNBGTARFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















